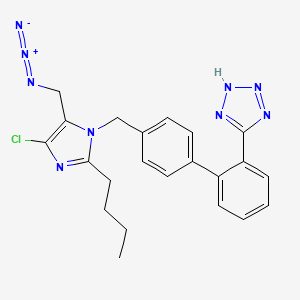
Losartan Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Losartan Azide is a chemical compound that belongs to the class of angiotensin receptor blockers (ARBs). It is primarily used in the synthesis of Losartan, a medication prescribed for the treatment of high blood pressure and to protect the kidneys from damage due to diabetes . This compound is an intermediate in the synthesis of Losartan and is known for its role in forming the tetrazole ring, a crucial structural component of Losartan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Losartan Azide involves the reaction of a cyano-containing intermediate with an azide reagent in the presence of a catalyst. One method involves reacting the intermediate in toluene, followed by the removal of azide ions through a series of steps including the addition of water, separation of layers, and dilution with n-butanol . Another efficient and green synthetic route involves the use of sodium azide and triethylamine hydrochloride salt to construct the tetrazole ring from the cyano group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of specific catalysts and solvents to ensure high yield and purity. The reaction conditions are carefully controlled to avoid the formation of genotoxic impurities such as nitrosamines .
Chemical Reactions Analysis
Types of Reactions: Losartan Azide undergoes several types of chemical reactions, including substitution reactions where the azide group is replaced by other functional groups. It also participates in cycloaddition reactions to form the tetrazole ring .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium azide, triethylamine hydrochloride, and various solvents such as toluene and n-butanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed: The major product formed from the reactions involving this compound is Losartan, which contains the tetrazole ring essential for its biological activity. Other products may include various intermediates and by-products depending on the specific reaction conditions .
Scientific Research Applications
Losartan Azide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of Losartan and other related compounds . In biology and medicine, this compound is studied for its potential mutagenic effects and its role in the formation of genotoxic impurities . In the pharmaceutical industry, it is crucial for the production of Losartan, a widely used antihypertensive drug .
Mechanism of Action
Losartan Azide functions by forming the tetrazole ring in Losartan, which is essential for its activity as an angiotensin receptor blocker. Losartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by interacting with the angiotensin II type 1 (AT1) receptor . This interaction prevents the binding of angiotensin II, leading to the relaxation of blood vessels and a reduction in blood pressure .
Comparison with Similar Compounds
Losartan Azide is unique among similar compounds due to its specific role in the synthesis of Losartan. Similar compounds include other angiotensin receptor blockers such as Irbesartan, Valsartan, and Candesartan, which also contain the tetrazole ring but differ in their chemical structure and synthesis routes . This compound’s uniqueness lies in its specific intermediate role and the formation of the tetrazole ring, which is crucial for the biological activity of Losartan .
Conclusion
This compound is a vital compound in the synthesis of Losartan, an important medication for treating hypertension and protecting the kidneys from diabetes-related damage. Its preparation methods, chemical reactions, and scientific research applications highlight its significance in the pharmaceutical industry. Understanding its mechanism of action and comparison with similar compounds further emphasizes its unique role in medicinal chemistry.
Properties
CAS No. |
727718-93-6 |
|---|---|
Molecular Formula |
C22H22ClN9 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
5-[2-[4-[[5-(azidomethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C22H22ClN9/c1-2-3-8-20-26-21(23)19(13-25-29-24)32(20)14-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-27-30-31-28-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,27,28,30,31) |
InChI Key |
WSECDZBYSJWHFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


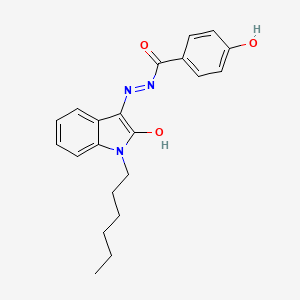
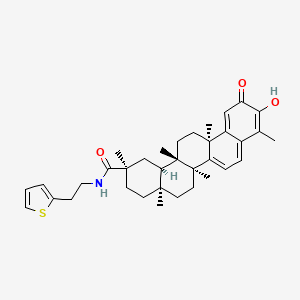
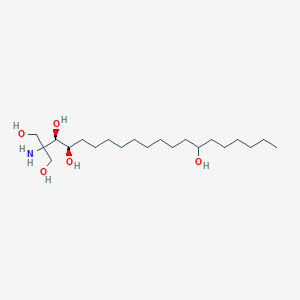
![1-[1-(2,4-Dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830544.png)
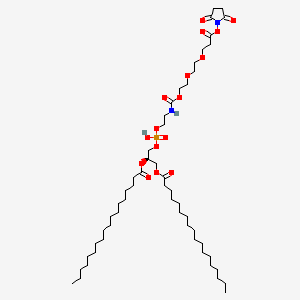
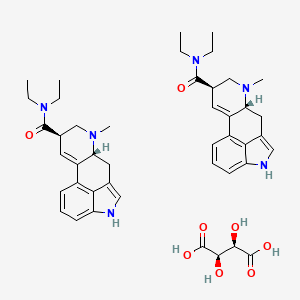
![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B10830579.png)


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830589.png)
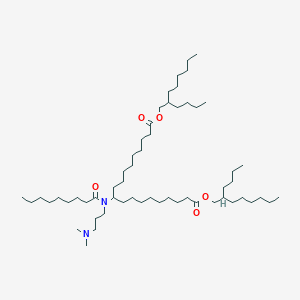

![[3-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10830619.png)

